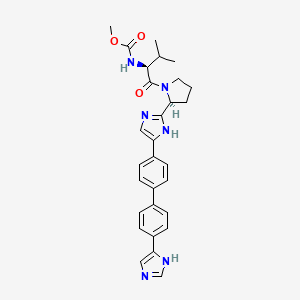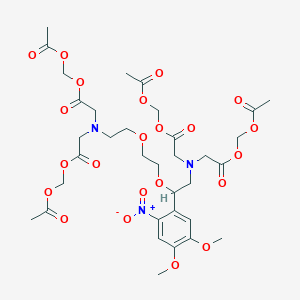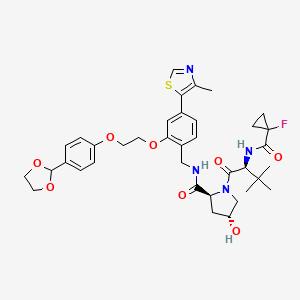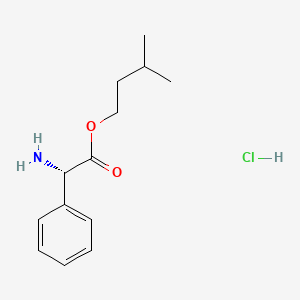
Daclatasvir Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daclatasvir Impurity C is a degradation product or process-related impurity associated with the antiviral drug daclatasvir, which is used to treat hepatitis C virus infections. The chemical name of daclatasvir is methyl ( (1S)-1- ( ( (2S)-2- (5- (4′- (2- ( (2S)-1- ( (2S)-2- ( (methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride . Daclatasvir targets the nonstructural protein NS5A of the hepatitis C virus, inhibiting viral replication .
Métodos De Preparación
The preparation of daclatasvir impurity C involves synthetic routes and reaction conditions similar to those used in the synthesis of daclatasvir. The process typically includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. Industrial production methods for this compound may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Análisis De Reacciones Químicas
Daclatasvir impurity C undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Daclatasvir impurity C has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of daclatasvir impurity C is related to its parent compound, daclatasvir. Daclatasvir exerts its antiviral action by binding to the nonstructural protein NS5A of the hepatitis C virus, preventing RNA replication and virion assembly . This binding disrupts the function of the viral replication complex, leading to a rapid decline in viral RNA levels .
Comparación Con Compuestos Similares
Daclatasvir impurity C can be compared with other similar compounds, such as:
Daclatasvir Impurity A: Another degradation product of daclatasvir, with different chemical properties and stability.
Daclatasvir Impurity B: A process-related impurity with distinct chemical characteristics.
Daclatasvir Impurity D: Another related compound with unique degradation pathways.
The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed, which can influence its stability and reactivity compared to other impurities .
Propiedades
Fórmula molecular |
C29H32N6O3 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1 |
Clave InChI |
NFGBCKRQBIRTLN-UIOOFZCWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)


![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

